(2E)-3-(4-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(4-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one is an organic compound with the molecular formula C17H16O2. It is a chalcone derivative, which is a type of natural phenolic compound known for its diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. In this case, 4-methoxybenzaldehyde and 3-methylacetophenone are used as starting materials.
Reaction Setup: Dissolve 4-methoxybenzaldehyde and 3-methylacetophenone in ethanol.
Catalyst Addition: Add a catalytic amount of sodium hydroxide to the reaction mixture.
Reaction Conditions: Stir the mixture at room temperature for several hours.
Product Isolation: After the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated alcohols, alkanes.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
(2E)-3-(4-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various chalcone derivatives with potential biological activities.
Biology: Studied for its antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The biological activity of (2E)-3-(4-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This mechanism is responsible for its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
- (2E)-1-(4-Methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one
- (2E)-1-(4-Methoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Uniqueness
(2E)-3-(4-Methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one is unique due to the presence of both methoxy and methyl groups on the aromatic rings, which can influence its reactivity and biological activity. The combination of these substituents can enhance its ability to interact with biological targets and improve its pharmacological properties compared to other chalcone derivatives.
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-4-3-5-15(12-13)17(18)11-8-14-6-9-16(19-2)10-7-14/h3-12H,1-2H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIWOJSZFNCAIS-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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